molecular formula C12H13NO B033984 1-Naphthalenemethanamine, 4-methoxy- CAS No. 101931-31-1

1-Naphthalenemethanamine, 4-methoxy-

Cat. No. B033984
M. Wt: 187.24 g/mol
InChI Key: IVBVTJRJXOWINB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Naphthalenemethanamine, 4-methoxy-, involves complex chemical reactions, often requiring multiple steps to introduce specific functional groups. A notable example includes the synthesis of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate, which was labeled with 11C for potential PET imaging studies, although it was ultimately not suitable for dopamine D4 receptor studies (Matarrese et al., 2000). Other related syntheses involve one-pot methods for creating anti-inflammatory agents, showcasing the versatility of these compounds in chemical synthesis (Odasso & Toja, 1983).

Molecular Structure Analysis

The molecular structure of compounds like 1-Naphthalenemethanamine, 4-methoxy-, is crucial for understanding their chemical reactivity and properties. For instance, the title compound (+/-)-1-{(4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol demonstrates the importance of π-conjugated systems and intra-molecular hydrogen bonding in stabilizing the compound's structure, influencing its reactivity and potential as a chiral catalyst (Huang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Naphthalenemethanamine, 4-methoxy- derivatives are diverse, ranging from Friedel-Crafts acylations to more complex cyclization reactions. These reactions are fundamental for the synthesis of pharmaceutical intermediates and other organic molecules. The compound's chemical properties, such as reactivity towards nucleophiles or electrophiles, are dictated by its functional groups and molecular structure.

Physical Properties Analysis

The physical properties of 1-Naphthalenemethanamine, 4-methoxy- and its derivatives, including solubility, melting point, and boiling point, are influenced by the presence of methoxy groups and the naphthalene core. These properties are essential for determining the compound's suitability for various applications, including its role in organic synthesis and potential use in material science.

Chemical Properties Analysis

The chemical properties of 1-Naphthalenemethanamine, 4-methoxy- derivatives, such as acidity, basicity, and photoluminescence, are crucial for their application in chemical synthesis and material science. For example, the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes highlight the importance of charge-transfer processes in luminescent lanthanide complexes, demonstrating the potential of such compounds in optical applications (Kim et al., 2006).

Scientific Research Applications

  • Synthetic Studies and Chemical Pathways :

    • Horii, Matsumoto, and Momose (1971) investigated the lithiation of ring-methoxylated N, N-dimethylnaphthalenemethylamines. They found that lithiation of 4-methoxy-2-naphthalenemethylamine types resulted in selective lithiation on position 3, leading to an efficient method for β, β'-bis-carbon-substitution on the naphthalene or anthracene ring system. This process has applications in the synthesis of 1-oxygenated 2, 3-naphthalides and 5-oxygenated 2, 3-naphthalides via carboxylation of lithio derivatives, quaternarization of the resulting amino acids, and subsequent pyrolysis (Horii, Matsumoto, & Momose, 1971).
  • Pharmaceutical Intermediate Synthesis :

    • Yu Ma (2000) synthesized a new pharmaceutical intermediate, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, from anisole and anisole acid. This compound was produced through Friedal Crafts reaction and other processes, yielding a product with 41.9% yield and 99.7% purity. Such intermediates have significant implications in pharmaceutical manufacturing (Yu Ma, 2000).
  • Biological Activity and Potential Applications :

    • Arumugam and Popik (2009) conducted a study on the photochemical generation and reactivity of o-naphthoquinone methides in aqueous solutions. They discovered that these compounds undergo rapid hydration and can react with various nucleophiles, offering insights into potential biological and pharmaceutical applications (Arumugam & Popik, 2009).
  • Chemical Reactions and Derivatives Synthesis :

    • Danikiewicz and Mąkosza (1987) explored the reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives. This work highlights the chemical versatility of naphthalene derivatives in producing complex chemical structures (Danikiewicz & Mąkosza, 1987).
  • Environmental and Biodegradation Studies :

    • Aracagök, Göker, and Cihangir (2016) investigated the biodegradation of the micropollutant naproxen, a naphthalene derivative, using fungal strains. They identified two main by-products of fungal transformation and highlighted the role of the cytochrome P450 enzyme system in this process. This study is important for understanding the environmental impact and degradation pathways of naphthalene-based compounds (Aracagök, Göker, & Cihangir, 2016).

properties

IUPAC Name

(4-methoxynaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTJRJXOWINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275638
Record name 1-naphthalenemethanamine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanamine, 4-methoxy-

CAS RN

101931-31-1
Record name 1-naphthalenemethanamine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalen-1-ylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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